
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a chemical compound that belongs to the family of thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has been shown to possess anti-microbial activity against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide in lab experiments is its potential pharmacological properties. This compound has been found to exhibit various activities that could be useful in treating a wide range of diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are required to determine the exact mechanism of action and potential side effects of this compound. Another potential area of research is the synthesis of new derivatives of 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves the reaction of 4-(4-nitrophenyl)thiazol-2-amine with 4-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under reflux conditions. The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-8-4-12(5-9-14)16(21)19-17-18-15(10-26-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMYQZJKYWSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

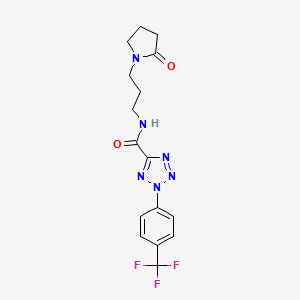
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
![1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2911308.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)
![N-[(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2911314.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911316.png)
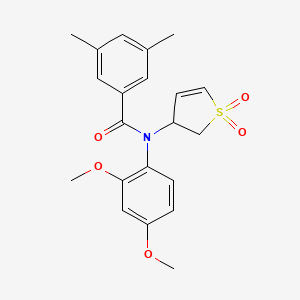
![1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2911319.png)
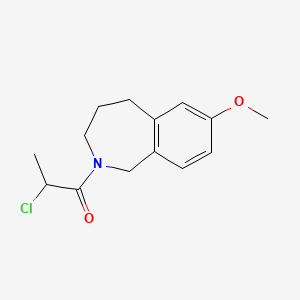
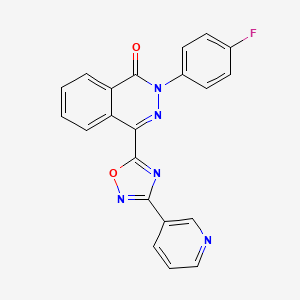
![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2911324.png)
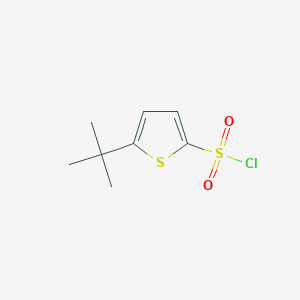
![(E)-1-{5-[4-(3-chlorophenyl)piperazino]-2-thienyl}-3-(dimethylamino)-2-propen-1-one](/img/structure/B2911327.png)